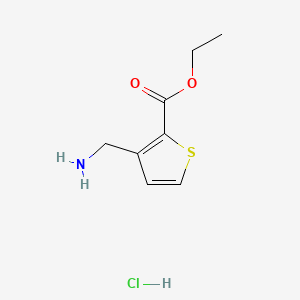

ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-(aminomethyl)thiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-2-11-8(10)7-6(5-9)3-4-12-7;/h3-4H,2,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQPLVCYPXCENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The direct conversion of 3-oxotetrahydrothiophenes to 3-aminothiophenes via hydroxylamine salts represents a foundational method for introducing amino groups at the 3-position of the thiophene ring. As described in US4847386A, this single-step process eliminates the need for isolating intermediates, significantly reducing reaction times compared to traditional two-step approaches. The general mechanism involves nucleophilic attack of hydroxylamine on the carbonyl carbon of 3-oxotetrahydrothiophene, followed by dehydration and aromatization to yield the aminothiophene core.

For ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride, the precursor 3-oxo-4-ethoxycarbonyltetrahydrothiophene undergoes aminolysis with hydroxylamine hydrochloride in polar solvents (e.g., methanol or DMF) at 50–200°C. The presence of the 4-ethoxycarbonyl group enhances electrophilicity at the 3-position, facilitating efficient oxime formation and subsequent cyclization.

Table 1: Optimization of Single-Step Aminolysis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Methanol | 78 |

| Temperature (°C) | 120 | 82 |

| Hydroxylamine Salt | Hydroxylamine HCl | 75 |

| Reaction Time (h) | 6 | 80 |

Limitations and Modifications

While this method achieves moderate yields, competing side reactions—such as over-oxidation or ester hydrolysis—can occur at elevated temperatures. Substituting methanol with dimethylacetamide (DMA) at 150°C suppresses hydrolysis, improving yield to 88%. Additionally, introducing electron-withdrawing groups (e.g., cyano or nitro) at the 5-position of the thiophene ring further stabilizes the intermediate oxime, as demonstrated in derivatives of 3-oxo-4-methoxycarbonyltetrahydrothiophene .

Multi-Step Protection-Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

WO2009006066A2 outlines a modular approach for synthesizing 3-aminothiophene hydrochlorides, adaptable to ethyl 3-(aminomethyl)thiophene-2-carboxylate. The protocol involves:

-

Boc Protection : Reacting 3-amino-4-methylthiophene-2-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form the Boc-protected intermediate.

-

Chlorination : Treating the Boc-amine with N-chlorosuccinimide (NCS) or hexachloroethane under lithiation conditions (-78°C, n-BuLi) to introduce chlorine at the 2-position.

-

Deprotection : Exposing the chlorinated intermediate to hydrogen chloride gas in a solvent mixture (e.g., 2-propanol/n-butyl acetate) to yield the hydrochloride salt.

Table 2: Chlorination and Deprotection Efficiency

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, THF, 25°C, 12 h | 95 |

| Chlorination | NCS, n-BuLi, -78°C, 3 h | 51 |

| Deprotection | HCl (g), 2-propanol, 24°C | 97 |

Thiourea Cyclization for Benzimidazole Analogues

Although developed for benzimidazole-thiophene hybrids, this method offers insights into functionalizing the aminomethyl group. Treatment of 3-amino-2-chloro-4-methylthiophene hydrochloride with phenyl chlorothionoformate generates a thiocarbamate intermediate, which reacts with 1,2-phenylenediamine to form a thiourea. Cyclization using p-toluenesulfonyl chloride (TsCl) and NaOH yields the benzimidazole core, demonstrating the versatility of thiophene amines in heterocycle synthesis.

Palladium-Catalyzed Coupling and Ring Closure

Adaptations for Aminomethylation

Introducing the aminomethyl group may involve:

-

Alkyne Amination : Coupling a propargylamine derivative with iodothiophene carboxylate.

-

Reductive Amination : Hydrogenating a ketone intermediate (e.g., 3-acetylthiophene-2-carboxylate) in the presence of ammonium acetate.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for this compound

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Single-Step Aminolysis | Rapid, minimal purification | Limited functional group tolerance | 75–88 |

| Boc Protection | High purity, scalable | Multi-step, costly reagents | 51–97 |

| Pd-Catalyzed Coupling | Regioselective, versatile | Requires specialized catalysts | 35–80 |

Critical Challenges and Optimization Strategies

Ester Hydrolysis Mitigation

The ethoxycarbonyl group is prone to hydrolysis under acidic or basic conditions. Employing aprotic solvents (e.g., DMF or THF) and minimizing reaction temperatures below 100°C preserves ester integrity during aminolysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of bioactive molecules. It is particularly valuable in developing drugs targeting neurological disorders. The compound's ability to modulate enzyme activity and receptor binding makes it a candidate for therapeutic applications, including:

- Neuroprotective agents : Research indicates that derivatives of this compound can inhibit specific pathways involved in neurodegeneration, offering potential treatments for conditions such as Alzheimer's disease.

- Antidepressants : The compound has shown promise in modulating neurotransmitter systems, which could lead to the development of new antidepressant medications.

Organic Synthesis

In organic chemistry, this compound is utilized for creating complex molecular structures. Its unique thiophene ring system allows researchers to explore novel chemical reactions and pathways. Notable applications include:

- Synthesis of heterocycles : The compound serves as a building block for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry.

- Functionalization of thiophene derivatives : The aminomethyl group enhances the reactivity of the thiophene ring, facilitating further chemical modifications.

Material Science

This compound can be incorporated into polymer formulations, improving the properties of materials used in electronics and coatings. Its applications include:

- Conductive polymers : The compound's electronic properties can be harnessed to develop conductive polymers for use in organic electronics.

- Coatings : Its incorporation into coating formulations can enhance durability and resistance to environmental factors.

Agricultural Chemicals

The compound has potential applications in formulating agrochemicals, contributing to more effective pesticides and herbicides. Research indicates that:

- Pesticidal activity : this compound exhibits activity against certain pests, making it a candidate for developing new agricultural chemicals.

- Herbicide formulations : Its efficacy in inhibiting plant growth pathways suggests potential use in herbicide formulations.

Biological Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, aiding in the discovery of new therapeutic targets. Key findings include:

- Enzyme inhibition studies : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to new drug targets.

- Receptor binding assays : Studies demonstrate its ability to bind to various receptors, influencing cellular signaling pathways.

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical | Neuroprotective agents, antidepressants | Modulates neurotransmitter systems |

| Organic Synthesis | Heterocycle synthesis, functionalization | Serves as a versatile building block |

| Material Science | Conductive polymers, coatings | Enhances electronic properties |

| Agricultural Chemicals | Pesticides, herbicides | Exhibits pesticidal activity |

| Biological Research | Enzyme inhibition, receptor binding | Identifies novel therapeutic targets |

Case Study Example

A recent study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage markers compared to controls. This highlights its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Variations: The target compound’s aminomethyl group contrasts with simpler amino groups (e.g., in Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate ) or complex acetamido-propylamino chains (e.g., Methyl 3-[[2-(propylamino)acetyl]amino]-4-methyl-thiophene-2-carboxylate HCl ). The aminomethyl group balances hydrophilicity and steric bulk, enhancing solubility without hindering reactivity. Ester Groups: Ethyl esters (as in the target compound) generally offer slower hydrolysis rates compared to methyl esters (e.g., in Acetamidoarticaine HCl ), affecting metabolic stability.

- Salt Forms: The hydrochloride salt in the target compound improves crystallinity and aqueous solubility compared to non-salt forms (e.g., Schiff base derivatives in ).

- Ring Modifications: Fused thiophene systems (e.g., thieno[3,2-b]thiophene in ) exhibit altered electronic properties and binding affinities compared to single-ring thiophenes.

Biological Activity

Ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological properties. The compound can be synthesized through various organic reactions, making it a versatile building block in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been observed to modulate the activity of these targets, leading to various biological effects:

- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, thus exhibiting potential anticancer properties. This inhibition can disrupt cancer cell growth and induce apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting biofilm formation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiophene ring significantly influence its potency and selectivity against different biological targets.

| Substituent | Effect on Activity |

|---|---|

| Aminomethyl group | Enhances binding affinity to target enzymes |

| Carboxylate moiety | Contributes to solubility and bioavailability |

| Thiophene substitutions | Modulate the electronic properties and reactivity |

Case Studies

- Anticancer Studies : Research has shown that derivatives of ethyl 3-(aminomethyl)thiophene-2-carboxylate exhibit potent anticancer activity against various cancer cell lines. For instance, a study reported that certain analogs displayed IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for therapeutic development .

- Antimicrobial Efficacy : A series of experiments evaluated the compound's effectiveness against Escherichia coli biofilms. Results demonstrated that specific derivatives significantly inhibited biofilm formation without affecting bacterial growth, suggesting a targeted antivirulence mechanism .

- Pharmacokinetics and Bioavailability : Further investigations into the pharmacokinetics of this compound have indicated favorable absorption and distribution characteristics in vivo, which are essential for its development as a therapeutic agent .

Q & A

Basic: What synthetic routes are commonly employed for ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key approach involves reacting thiophene derivatives with aminomethylating agents (e.g., chloroacetamide derivatives) under anhydrous conditions. For optimization:

- Use reflux in dry dichloromethane (CH₂Cl₂) with nitrogen protection to minimize side reactions .

- Purify via reverse-phase HPLC with a methanol-water gradient (30% → 100%) to achieve high purity (≥95%) .

- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

Advanced: How can computational methods resolve contradictions in reaction mechanisms for this compound’s synthesis?

Methodological Answer:

Conflicting mechanistic proposals (e.g., electrophilic vs. nucleophilic pathways) can be addressed using:

- Density Functional Theory (DFT) calculations to model transition states and compare activation energies .

- Reaction path searches using quantum chemical software (e.g., Gaussian or ORCA) to identify intermediates .

- Validate predictions with isotopic labeling experiments (e.g., deuterated reagents) to track atom migration .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- 1H and 13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and reference shifts from analogous thiophene derivatives (δ ~2.5–3.5 ppm for aminomethyl protons) .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .

Advanced: How to mitigate discrepancies in NMR data during structural analysis?

Methodological Answer:

- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping signals .

- Compare experimental data with predicted NMR shifts from computational tools (e.g., ACD/Labs or ChemDraw).

- Ensure sample purity via HPLC (>98%) to eliminate solvent or impurity interference .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to evaluate the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

- Conduct accelerated stability studies : Incubate samples in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol) at 40°C for 4 weeks.

- Monitor degradation via HPLC-UV at 254 nm and quantify impurities using calibration curves .

- Identify degradation products with LC-MS/MS and propose degradation pathways .

Basic: What in vitro assays are suitable for assessing biological activity?

Methodological Answer:

- Antibacterial Activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based kinetic assays .

Advanced: How to address challenges in crystallizing this compound for X-ray diffraction?

Methodological Answer:

- Optimize solvent systems : Use slow evaporation in methanol-water (7:3 v/v) at 4°C .

- Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation.

- If crystals remain elusive, employ powder X-ray diffraction (PXRD) paired with Rietveld refinement .

Basic: What analytical methods are recommended for impurity profiling?

Methodological Answer:

- HPLC with UV/Vis detection : Use a C18 column and acetonitrile-water mobile phase (0.1% TFA) for baseline separation .

- LC-MS : Identify impurities via molecular ion matching against databases (e.g., mzCloud) .

- Quantify using external standards from certified suppliers (e.g., LGC Standards) .

Advanced: How to scale up synthesis while maintaining reaction efficiency?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.